molecular formula C24H21N3O2 B11407564 6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline

6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11407564
M. Wt: 383.4 g/mol
InChI Key: UYURUPXNGPDOBV-UHFFFAOYSA-N
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Description

6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and DNA-intercalating properties . The unique structure of this compound makes it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolo[2,3-b]quinoxaline derivatives, including 6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are also employed .

Industrial Production Methods

Industrial production methods for these compounds often utilize microwave irradiation and nanoparticle catalysts to enhance reaction efficiency and yield. For example, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used in aqueous media to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its unique combination of DNA-intercalating and optoelectronic properties. This dual functionality makes it a versatile compound for both biological and industrial applications .

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

6-[2-(4-methoxyphenoxy)ethyl]-9-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H21N3O2/c1-16-7-12-22-19(15-16)23-24(26-21-6-4-3-5-20(21)25-23)27(22)13-14-29-18-10-8-17(28-2)9-11-18/h3-12,15H,13-14H2,1-2H3

InChI Key

UYURUPXNGPDOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=C(C=C5)OC

Origin of Product

United States

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